5-Chloro-2-(methylthio)benzonitrile
Description
5-Chloro-2-(methylthio)benzonitrile (C₈H₅ClNS) is a benzonitrile derivative substituted with a chlorine atom at the 5-position and a methylthio (-SCH₃) group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitrile group and the sulfur-containing substituent, which influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6ClNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 |
InChI Key |
XXDMQVBJRAFVLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The structural analogs of 5-Chloro-2-(methylthio)benzonitrile differ primarily in substituents, which impact electronic properties, steric effects, and intermolecular interactions. Key compounds include:
Table 1: Structural Comparison
- Substituent Effects :
- The methylthio group (-SCH₃) in the target compound is less polar than hydroxyl (-OH) but more lipophilic, enhancing membrane permeability compared to hydroxy analogs .
- Halogen substitution (Cl vs. Br) alters molecular weight and van der Waals interactions, affecting crystallinity and melting points .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
- Lipophilicity : The methylthio group contributes to higher LogD values compared to hydroxy derivatives, suggesting improved lipid solubility .
- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., 5-Bromo-2-hydroxybenzonitrile) form intramolecular O–H⋯N bonds, stabilizing crystal structures and reducing solubility in apolar solvents .
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